molecular formula C11H22N6O B607590 Gal-021 CAS No. 1380341-99-0

Gal-021

Cat. No. B607590
M. Wt: 254.338
InChI Key: FJNLCHNQVJVCPY-UHFFFAOYSA-N
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Description

GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .


Chemical Reactions Analysis

GAL-021 has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .


Physical And Chemical Properties Analysis

GAL-021 is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .

Scientific Research Applications

  • Breathing Control Modulation : Gal-021 has been characterized as a breathing control modulator, showing efficacy in stimulating ventilation and attenuating opioid-induced respiratory depression in animal models without affecting opioid analgesia. This effect is believed to be predominantly mediated by the carotid body, in part by inhibiting KCa1.1 channels (Golder et al., 2015).

  • Effects on Ionic Currents : In pituitary tumor (GH3) cells, Gal-021 was observed to decrease the amplitude of macroscopic Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner. The substance also suppressed M-type K+ current and mildly suppressed delayed-rectifier K+ current (Lu et al., 2020).

  • CO2 Chemosensitivity : Research has shown that Gal-021 enhances CO2 chemosensitivity at plasma concentrations that do not stimulate baseline breathing. This suggests its potential utility in preventing opioid-induced respiratory depression and treating breathing disorders characterized by intermittent central apneas (Baby et al., 2013).

  • Use in Sleep Apnea : Gal-021, along with GAL-160, has shown efficacy in rat models of obstructive and central sleep apnea. They influence breathing control by acting as peripheral chemoreceptor modulators predominantly by inhibiting BK(Ca) mediated currents in glomus cells of the carotid body (Dallas et al., 2015).

  • Safety and Tolerability in Humans : A study assessing the single-dose safety, tolerability, pharmacokinetics, and pharmacodynamics of GAL-021 in healthy volunteers found it to be safe and generally well-tolerated. GAL-021 stimulated ventilation at higher doses, suggesting its potential for further clinical use (McLeod et al., 2014).

Safety And Hazards

GAL-021 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of GAL-021 will likely focus on further clinical trials and potential therapeutic applications.

properties

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLCHNQVJVCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031220
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gal-021

CAS RN

1380341-99-0
Record name GAL-021
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENA-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-N-(4,6-bis-(n-propylamino)-[1,3,5]triazine (XXXIV) (10.00 g, 43.53 mmol), N,O-dimethylhydroxylamine hydrochloride (8.49 g, 87.06 mmol) and NaOH (3.13 g, 78.35 mmol) in 1,4-dioxane (120 mL) and water (30 mL) was heated at 60° C. for 6 h, after which the volatiles were removed under reduced pressure. Saturated NaHCO3 solution (500 mL) was added to the residue and the mixture was extracted with EtOAc (3×200 mL). The combined organic extracts were washed with water (300 mL), then with a brine solution (300 mL) and dried over Na2SO4. The solvent was removed under reduced pressure and the resultant residue was filtered through silica gel using eluent CH2Cl2/EtOH (9/1 v/v) to yield N-(4,6-bis-n-propylamino[1,3,5]triazine-2-yl)-N,O-dimethyl-hydroxylamine (XXXV) (9.96 g, 90% yield).
Name
4,6-bis-(n-propylamino)-[1,3,5]triazine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated (95%) H2SO4 (0.72 mL, 12.74 mmol) was added in a dropwise manner to a solution of N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine (XXXV, 3.24 g, 12.74 mmol) in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred for 0.5 h at room temperature, volatiles were removed under reduced pressure. The residue was co-evaporated with dry toluene (3×25 mL). The resulting white residue was crystallized from ethanol/ethyl ether to yield N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine, hydrogen sulfate (XXXVI, 3.86 g, 86% yield) as a white solid. 1H NMR (400 MHz, DMSO): δ (ppm) 12.0-11.2 (1H, br s), 8.7-8.3 (0.7H, br s), 8.10 (0.3H, br s), 7.8-7.3 (1H, m), 3.78 (3H, s), 3.40-3.20 (7H, m), 1.61-1.45 (4H, m), 0.93-0.84 (6H, m). ESI-MS (m/z) 255 [M+H]+; melting point: 134-135° C.
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
111
Citations
FJ Golder, S Dax, SM Baby, R Gruber, T Hoshi… - …, 2015 - pubs.asahq.org
… GAL-021 ventilatory stimulation in rats was attenuated by carotid sinus nerve transection. GAL-021 … stimulation evoked by GAL-021, dose–response curves for GAL-021-induced …
Number of citations: 32 pubs.asahq.org
TL Lu, ZH Gao, SW Li, SN Wu - Biomolecules, 2020 - mdpi.com
… the underlying mechanism of actions of GAL-021 or other related compounds on different … the ionic mechanisms by which the presence of GAL-021 is able to interact functionally with ion …
Number of citations: 5 www.mdpi.com
JF McLeod, JM Leempoels, SX Peng… - British journal of …, 2014 - academic.oup.com
… GAL-021 was safe and generally well … GAL-021 stimulated ventilation at the highest doses suggesting that greater infusion rates may be required for maximum PD effects. GAL-021 had …
Number of citations: 34 academic.oup.com
ZH Gao, SW Li, SN Wu - Biomolecules, 2020 - researchoutput.ncku.edu.tw
… GAL-021 has … GAL-021 decreased the amplitude of macroscopic Ca 2+ -activated K + current (IK(Ca)) in a concentration-dependent manner with an effective IC50 of 2.33 μM. GAL-021-…
Number of citations: 0 researchoutput.ncku.edu.tw
FJ Golder, RL Wardle, MR Van Scott, PA Hoskins… - 2012 - Wiley Online Library
… We have demonstrated that GAL-021, a novel respiratory stimulant, increases minute … of GAL-021 in Cynomolgus monkeys. In isoflurane-anesthetized opioid-naïve monkeys, GAL-021 …
Number of citations: 7 faseb.onlinelibrary.wiley.com
ML Dallas, C Peers, FJ Golder, S Baby… - … in Physiology and …, 2015 - Springer
… GAL-021 and GAL-160 are alkylamino triazine analogues, which stimulate ventilation in … and (for GAL-021) in humans. To probe the site and mechanism of action of GAL-021 and GAL-…
Number of citations: 6 link.springer.com
FJ Golder, MM Hewitt, JF McLeod - Respiratory physiology & neurobiology, 2013 - Elsevier
… We also discuss new chemical entities (AMPAkines and GAL-021) that have been recently evaluated in Phase 1 clinical trials and where the initial regulatory registration would be as a …
Number of citations: 57 www.sciencedirect.com
SM Baby, FJ Golder, S Peng, SL Dax, DE MacIntyre… - 2012 - Wiley Online Library
… GAL-021 is a novel respiratory stimulant that increases minute ventilation in rats, mice, and Cynomolgus monkeys. We hypothesized that GAL-021 … of the effects of GAL-021 (0.01 – 3 mg/…
Number of citations: 7 faseb.onlinelibrary.wiley.com
SM Baby, RB Gruber, V Puskovic, S Peng, SL Dax… - 2012 - Wiley Online Library
… Here, we describe a novel respiratory stimulant, GAL-021, that increases minute ventilation (Vmin) and reverses OIRD without diminishing analgesia. GAL-021 administered as an IV …
Number of citations: 6 faseb.onlinelibrary.wiley.com
SM Baby, T Hoshi, S Peng, SL Dax, FJ Golder… - 2012 - Wiley Online Library
… In preliminary studies using GH3 cells we demonstrated that GAL-021 exerts modest … that GAL-021 may stimulate breathing via inhibition of BK channels, we administered GAL-021 (…
Number of citations: 4 faseb.onlinelibrary.wiley.com

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